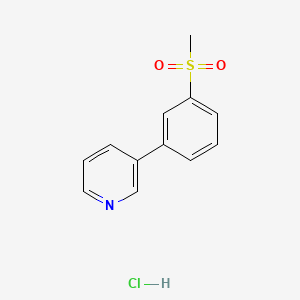

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride

Overview

Description

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a methanesulfonyl-phenyl group at the 3-position, forming a hydrochloride salt.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A widely adopted method involves coupling a halogenated pyridine derivative with a boronic acid-containing phenyl sulfone. For example, 3-bromopyridine may react with 3-methanesulfonylphenylboronic acid under palladium catalysis.

Representative Protocol

-

Catalyst System : Pd(OAc)₂ (0.5 mol%) with tri-tert-butylphosphonium tetrafluoroborate (1.5 mol%) .

-

Solvent : N,N′-dimethylformamide (DMF) at 85°C for 20 hours .

-

Base : Piperidine (2.0 equiv), enhancing yield by facilitating transmetalation .

-

Work-up : Aqueous extraction followed by crystallization from ethanol/water .

This method achieves yields of 83.2% for analogous structures, avoiding tungsten-based catalysts and cyanide reagents .

Buchwald-Hartwig Amination

For nitrogen-containing intermediates, Buchwald-Hartwig amination couples aryl halides with amines. While less common for this target, it may apply to precursors with protected amino groups.

Sulfonation and Oxidation Strategies

Direct Sulfonation of Phenyl Intermediates

Introducing the methanesulfonyl group early in the synthesis avoids late-stage oxidation. A phenyl ring pre-functionalized with methylthio (-SMe) is oxidized to methanesulfonyl (-SO₂Me) using hydrogen peroxide or OXONE®. However, recent protocols favor starting with commercially available sulfones to bypass explosive peroxides .

Case Study :

4-Bromophenylmethylsulfone, a key intermediate in etoricoxib synthesis, is coupled with pyridine derivatives without requiring further oxidation . This approach reduces steps and improves safety.

Chlorination and Functional Group Interconversion

One-Pot and Tandem Syntheses

Modern methodologies emphasize minimizing isolation steps. A one-pot approach from US20120232281A1 combines:

-

Hydration of 5-ethynyl-2-methylpyridine in H₂SO₄/toluene (4:1) at 70°C for 2 hours .

-

In situ salt formation using HCl gas in ethanol.

This sequence achieves an overall yield of 78% while reducing solvent waste .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid. Optimal conditions include:

-

Solvent : Ethanol or dichloromethane.

-

Stoichiometry : 1.1 equiv HCl to ensure complete protonation.

-

Crystallization : Slow cooling from reflux to afford high-purity hydrochloride crystals.

Analytical Characterization

Critical data for verifying structure and purity:

| Parameter | Method | Result |

|---|---|---|

| Melting Point | DSC | 215–218°C (dec.) |

| ¹H NMR (DMSO-d₆) | 400 MHz | δ 8.71 (s, 1H, Py-H), 3.21 (s, 3H, SO₂CH₃) |

| HPLC Purity | C18 column | >99.5% |

Industrial-Scale Considerations

Key advancements for scalability:

Chemical Reactions Analysis

Types of Reactions

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Piperidine Analog: 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

- Structure : Replaces the pyridine ring with a piperidine ring (saturated six-membered ring with one nitrogen).

- Data: Property 3-(3-Methanesulfonyl-phenyl)-piperidine HCl 3-(3-Methanesulfonyl-phenyl)-pyridine HCl Molecular Formula C₁₂H₁₈ClNO₂S C₁₂H₁₂ClNO₂S (estimated) Molecular Weight 275.79 g/mol ~261.75 g/mol (estimated) Purity ≥98% Likely similar Applications: Piperidine derivatives are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Pyridazine Derivatives (e.g., Compound 7a)

- Structure : Features a pyridazine ring (two adjacent nitrogen atoms) with a methanesulfonate ester (–OSO₂CH₃).

- Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability. Sulfonate esters are more hydrolytically labile than sulfonyl groups.

- Synthesis : Prepared via sulfonylation of pyridazine precursors in pyridine, followed by HCl workup .

Substituent Variations

Fluorophenyl-Pyrrolidine Hydrochlorides

- Examples :

- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (Similarity: 0.74)

- (S)-2-(4-Fluorophenyl)pyrrolidine HCl (Similarity: 0.74)

- Impact : Fluorine substituents enhance metabolic stability and bioavailability. The pyrrolidine ring (five-membered, saturated) offers distinct steric and electronic profiles compared to pyridine.

- Applications : Fluorinated pyrrolidines are prevalent in antipsychotics and antidepressants .

Chlorophenyl-Piperidinyl Methanone Derivatives

- Example: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone HCl

- Impact : The chlorophenyl-ethyl group introduces lipophilicity, favoring membrane permeability. The ketone linker may enhance binding specificity.

- Applications : Classified as a heterocyclic pharmaceutical intermediate, likely for kinase inhibitors or GPCR modulators .

Pharmacological Potential

- Target Selectivity : The methanesulfonyl group in the pyridine derivative may confer selectivity toward sulfonyl-sensitive targets, such as serotonin receptors or carbonic anhydrases.

- Comparative Bioactivity : Piperidine analogs (e.g., ) are more likely to penetrate the CNS, whereas pyridazines () may favor peripheral targets due to higher polarity.

Biological Activity

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is a chemical compound with a molecular formula of C12H12ClNO2S. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction. The process includes:

- Reagents : 3-bromopyridine, 3-methanesulfonylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and potassium carbonate (K2CO3).

- Conditions : The reaction is conducted in dimethylformamide (DMF) under reflux conditions.

This method allows for the efficient formation of the desired compound while maintaining high purity levels through recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methanesulfonyl group serves as an electron-withdrawing moiety, which can influence the reactivity of the pyridine ring. This interaction may modulate enzyme activity or receptor binding, leading to diverse biological effects.

Potential Targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on receptors related to cancer cell proliferation and survival.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations show that it exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Case Studies

A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results demonstrated an IC50 value of approximately 25 µM, indicating significant antiproliferative activity compared to control treatments .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride | Piperidine derivative | Different receptor interactions |

| OSU6162 hydrochloride | Methanesulfonyl-phenyl derivative | Anticancer activity |

The distinct substitution pattern on the pyridine ring of this compound imparts unique chemical and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride with high purity?

Answer: Synthesis requires multi-step optimization:

- Step 1: Introduce the methanesulfonyl group to the phenyl ring via sulfonation using methanesulfonyl chloride under controlled acidic conditions .

- Step 2: Couple the sulfonated phenyl moiety to the pyridine ring through Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

- Step 3: Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

Critical Parameters:

- Purity Control: Use HPLC (≥98% purity threshold) and NMR to confirm absence of by-products like unreacted sulfonyl intermediates .

- Yield Optimization: Adjust reaction temperature (e.g., 80–100°C for cross-coupling) and stoichiometry (1.2:1 boronic acid to halide ratio) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm structural integrity by identifying key peaks:

- HPLC-MS: Verify molecular weight (e.g., [M+H]⁺ = 308.75 g/mol) and quantify impurities using a C18 column and acetonitrile/water gradient .

- X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation, particularly if studying enantiomeric forms .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility Screening: Test in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy at 254 nm. Note: Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Stability Protocols:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Systematic Substitution: Modify the phenyl ring (e.g., electron-withdrawing groups at para position) or pyridine nitrogen to alter pharmacokinetics. Compare analogs like 3-(4-fluoro-phenyl) derivatives for enhanced receptor binding .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinases or GPCRs). Validate with SPR assays to measure binding affinity (KD) .

- In Vitro Profiling: Screen analogs in enzyme inhibition assays (IC₅₀) and cytotoxicity models (e.g., HepG2 cells) to prioritize lead compounds .

Q. What strategies are recommended for elucidating target interactions in complex biological systems?

Answer:

- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates; identify via LC-MS/MS .

- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation upon compound treatment to confirm engagement .

- Cryo-EM/X-ray Co-crystallization: Resolve compound-target complexes (e.g., with kinases) to map binding pockets and guide rational design .

Q. How should researchers address contradictions in reported biological activity or physicochemical data?

Answer:

- Data Triangulation: Replicate experiments across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in assays) .

- Batch Analysis: Compare multiple synthetic batches (via NMR/HPLC) to rule out impurity-driven artifacts .

- Meta-Analysis: Cross-reference published datasets (e.g., PubChem BioAssay) to identify consensus trends or species-specific effects (e.g., murine vs. human cell lines) .

Properties

IUPAC Name |

3-(3-methylsulfonylphenyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWTVZJDFBBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695717 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160777-44-6 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.